![molecular formula C24H23BrN2O4 B3313574 Butyl 4-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946379-86-8](/img/structure/B3313574.png)
Butyl 4-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
Overview
Description
“Butyl 4-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . A study on the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, might provide some insights .Molecular Structure Analysis
The molecular structure of similar compounds like “tert-butyl (4-(bromomethyl)benzyl)carbamate” has been analyzed . Another study describes the structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with 1-iodobutane has been studied . Reactions at the benzylic position are also important for synthesis problems .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “tert-butyl (4-(bromomethyl)benzyl)carbamate” have been studied .Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a bromobenzyl group , which is known to undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which can be resonance stabilized .
Mode of Action
The compound likely interacts with its targets through a free radical reaction . This involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . The presence of the benzene ring allows for this resonance stabilization, leading to the substitution occurring at the benzylic position .
Biochemical Pathways
The compound’s bromobenzyl group can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence multiple biochemical pathways, depending on the specific context within a biological system.
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests it could interact with various molecular targets and influence cellular processes .
properties
IUPAC Name |
butyl 4-[[1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O4/c1-2-3-15-31-24(30)18-8-12-20(13-9-18)26-22(28)21-5-4-14-27(23(21)29)16-17-6-10-19(25)11-7-17/h4-14H,2-3,15-16H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYVWNJLSOETP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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